molecular formula C12H15N5O B14892280 2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide

2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B14892280
M. Wt: 245.28 g/mol
InChI Key: OPHFIZLBIDRCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide: is a chemical compound characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to a pivalamide moiety. This compound is part of the tetrazole family, known for their diverse biological and pharmaceutical applications due to their unique structural properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetrazoles can undergo oxidation reactions, often resulting in the formation of nitro derivatives.

    Reduction: Reduction of tetrazoles can lead to the formation of amines.

    Substitution: Tetrazoles are known to participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Nitro-tetrazole derivatives.

    Reduction: Amino-tetrazole derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: n-(4-(1h-Tetrazol-1-yl)phenyl)pivalamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its pivalamide moiety provides additional stability and lipophilicity, enhancing its potential as a drug candidate .

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2,2-dimethyl-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C12H15N5O/c1-12(2,3)11(18)14-9-4-6-10(7-5-9)17-8-13-15-16-17/h4-8H,1-3H3,(H,14,18)

InChI Key

OPHFIZLBIDRCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.